

Comparative Analysis of Nrf2 Activators: A Guide for Researchers

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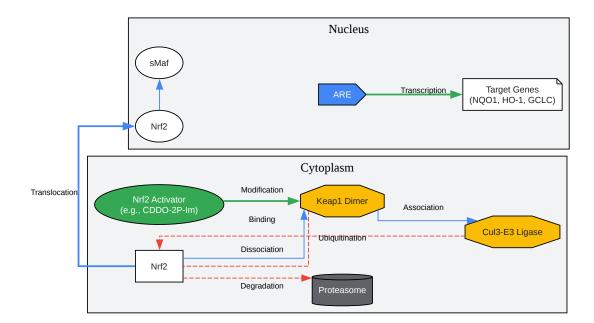
Compound of Interest		
Compound Name:	CDDO-2P-Im	
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The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[4][5] The activation of the Nrf2 pathway is a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation. This guide provides a comparative analysis of CDDO-2P-Im and other prominent Nrf2 activators, including Bardoxolone Methyl (CDDO-Me), dh404, Sulforaphane (SFN), and Dimethyl Fumarate (DMF), with a focus on their mechanisms, potency, and the experimental methods used for their evaluation.

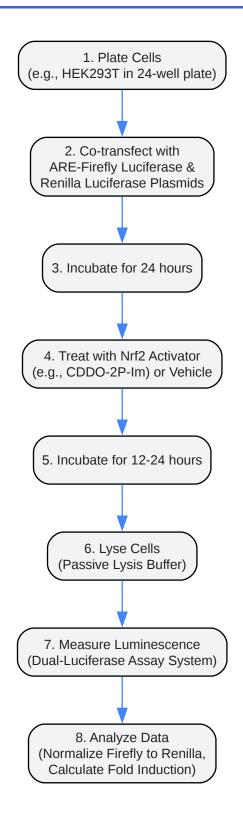
Mechanism of Nrf2 Activation

Most small molecule activators of Nrf2, including the compounds discussed here, function as indirect activators. They are typically electrophilic molecules that react with specific, highly reactive cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. The newly synthesized and stabilized Nrf2 is then able to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional upregulation of a broad array of cytoprotective genes, including those involved in antioxidant defense (e.g., heme oxygenase-1 [HO-1]), detoxification (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1]), and glutathione biosynthesis (e.g., glutamate-cysteine ligase catalytic subunit [GCLC]).









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